molecular formula C18H27NO7S B565266 (S)-N-Boc-L-homoserine Ethyl Ester Tosylate CAS No. 1331892-89-7

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate

Cat. No.: B565266
CAS No.: 1331892-89-7
M. Wt: 401.474
InChI Key: JIEKUIWRCLMXBI-HNNXBMFYSA-N
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Description

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is a compound used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is a derivative of homoserine, an amino acid, and contains several functional groups that make it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

  • Large-scale esterification using ethanol and an acid catalyst.
  • Tosylation using para-toluene sulfonyl chloride in an organic solvent.
  • Purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate undergoes several types of reactions:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Substitution reactions: Yield substituted derivatives of homoserine.

    Hydrolysis: Produces L-homoserine, ethanol, and carbon dioxide.

Scientific Research Applications

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is unique due to its combination of functional groups, which provide versatility in synthetic applications. The ethyl ester and Boc groups offer protection and reactivity, while the tosylate group enhances its utility in nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKUIWRCLMXBI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724920
Record name Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331892-89-7
Record name Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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